molecular formula C10H9BrS B1306171 2-(Bromomethyl)-5-methyl-1-benzothiophene CAS No. 690632-71-4

2-(Bromomethyl)-5-methyl-1-benzothiophene

Cat. No.: B1306171
CAS No.: 690632-71-4
M. Wt: 241.15 g/mol
InChI Key: VJAFXWSYMNJXKK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methyl-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a bromomethyl group at the second position and a methyl group at the fifth position of the benzothiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methyl-1-benzothiophene typically involves the bromination of 5-methyl-1-benzothiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 5-methyl-1-benzothiophene in an appropriate solvent such as carbon tetrachloride.
  • Add N-bromosuccinimide and a catalytic amount of AIBN.
  • Reflux the mixture until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative brominating agents and solvents may be employed to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methyl-1-benzothiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-5-methyl-1-benzothiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methyl-1-benzothiophene depends on the specific chemical reaction or biological interaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-methyl-1-benzothiophene
  • 2-(Iodomethyl)-5-methyl-1-benzothiophene
  • 2-(Hydroxymethyl)-5-methyl-1-benzothiophene

Uniqueness

2-(Bromomethyl)-5-methyl-1-benzothiophene is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile intermediate in organic synthesis. Additionally, its methyl group at the fifth position provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Properties

IUPAC Name

2-(bromomethyl)-5-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAFXWSYMNJXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383426
Record name 2-(bromomethyl)-5-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-71-4
Record name 2-(Bromomethyl)-5-methylbenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(bromomethyl)-5-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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